molecular formula C15H20BrN3O4 B1416109 4-(3-Bromopyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid CAS No. 1786639-50-6

4-(3-Bromopyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

Cat. No. B1416109
M. Wt: 386.24 g/mol
InChI Key: AMHVVARNBMRUFQ-UHFFFAOYSA-N
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Description

4-(3-Bromopyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid is a useful research compound. Its molecular formula is C15H20BrN3O4 and its molecular weight is 386.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Novel Derivatives Synthesis

Research has demonstrated the synthesis and evaluation of various piperazine derivatives, highlighting their potential in medical and scientific applications. For instance, novel fluoroquinolones with a piperazine moiety have shown promising in vivo activity against Mycobacterium tuberculosis, indicating their potential in tuberculosis treatment (Shindikar & Viswanathan, 2005). Similarly, the synthesis and evaluation of phthaloylimidoalkyl derivatives with a piperazine structure have been explored for their analgesic and anti-inflammatory properties (Okunrobo & Usifoh, 2006).

Structural Analysis and Modification

Studies have focused on understanding the influence of structural modifications on the biological activity of piperazine derivatives. For example, the impact of the alkyl chain length in piperazine derivatives on their activity has been studied, showing that such structural modifications can significantly affect their biological efficacy (Le Bihan et al., 1999).

Biological Activity and Potential Applications

Anticonvulsant and Muscle Relaxant Effects

Piperazine derivatives have been studied for their potential anticonvulsant and muscle relaxant properties. For instance, a derivative showed muscle relaxant and anticonvulsant activities in rodents, acting as an NMDA antagonist (Turski et al., 1987). Additionally, the anticonvulsant activity of N-Mannich bases derived from pyrrolidine-2,5-diones has been described, revealing that specific derivatives can be potent in seizure tests while showing low neurotoxicity (Obniska, Rzepka, & Kamiński, 2012).

Antidiabetic and Lipid-Lowering Effects

Some piperazine derivatives have been identified as potent antidiabetic agents, with a study highlighting a compound that significantly improved glucose tolerance without inducing side effects or hypoglycemic effects (Le Bihan et al., 1999). Another study found a piperidine-containing fibrate that exhibited superior activities in lowering triglyceride, cholesterol, and blood sugar levels compared to bezafibrate in animal models (Komoto et al., 2000).

PET Imaging Applications

Piperazine derivatives have also been explored in the context of imaging. For instance, [(11)C]MFTC, a piperazine-containing compound, was developed as a PET tracer for imaging fatty acid amide hydrolase in the brain, showing potential for visualizing FAAH in vivo (Kumata et al., 2015).

properties

IUPAC Name

4-(3-bromopyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O4/c1-15(2,3)23-14(22)19-8-7-18(9-11(19)13(20)21)12-10(16)5-4-6-17-12/h4-6,11H,7-9H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHVVARNBMRUFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 145706144

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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